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  • Product: Methyl 5-sulfamoylfuran-3-carboxylate
  • CAS: 1870587-81-7

Core Science & Biosynthesis

Foundational

Methyl 5-sulfamoylfuran-3-carboxylate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of modern medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds. Among these, furan derivative...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds. Among these, furan derivatives have consistently demonstrated a remarkable breadth of biological activities, serving as the core of numerous therapeutic agents. The strategic incorporation of a sulfamoyl group, a well-established pharmacophore, onto the furan ring presents a compelling avenue for the discovery of new chemical entities with unique pharmacological profiles. This guide provides a comprehensive technical overview of Methyl 5-sulfamoylfuran-3-carboxylate, a molecule of significant interest at the intersection of these two privileged structural motifs. While detailed experimental data for this specific entity remains limited in publicly accessible literature, this document synthesizes available information on closely related analogs and foundational chemical principles to offer a robust predictive and practical framework for researchers.

Molecular Architecture and Physicochemical Identity

Methyl 5-sulfamoylfuran-3-carboxylate is a substituted furan derivative characterized by a methyl carboxylate group at the 3-position and a sulfamoyl group at the 5-position.

Chemical Structure:

Caption: Chemical structure of Methyl 5-sulfamoylfuran-3-carboxylate.

Key Identifiers and Properties:

PropertyValueSource
CAS Number 1870587-81-7[1]
Molecular Formula C₆H₇NO₅S[1]
Molecular Weight 205.18 g/mol [1]
IUPAC Name methyl 5-sulfamoylfuran-3-carboxylate[1]
Canonical SMILES COC(=O)C1=COC(S(N)(=O)=O)=C1[1]
InChI Key GSCCGAVXBUXYOM-UHFFFAOYSA-N[1]
LogP (Predicted) -0.19[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 5[1]

Synthesis Strategies: A Predictive Approach

While a specific, detailed synthesis protocol for Methyl 5-sulfamoylfuran-3-carboxylate is not explicitly documented in readily available literature, a logical synthetic route can be devised based on established methodologies for the synthesis of substituted furans and sulfamoyl compounds. A plausible retrosynthetic analysis suggests two primary pathways.

Retrosynthetic Analysis Workflow:

G cluster_pathwayA Pathway A: Sulfonylation of Furan-3-carboxylate cluster_pathwayB Pathway B: Furan Ring Formation target Methyl 5-sulfamoylfuran-3-carboxylate furan_carboxylate Methyl furan-3-carboxylate target->furan_carboxylate sulfonylation Chlorosulfonylation target->sulfonylation Retrosynthesis amination Amination startB Acyclic Precursors target->startB cyclization Ring Cyclization target->cyclization Retrosynthesis sulfonylation->furan_carboxylate intermediateA Methyl 5-(chlorosulfonyl)furan-3-carboxylate cyclization->startB

Caption: Retrosynthetic pathways for Methyl 5-sulfamoylfuran-3-carboxylate.

Pathway A: Electrophilic Sulfonylation of a Pre-formed Furan Ring

This is arguably the more direct and predictable approach.

Conceptual Protocol:

  • Starting Material: The synthesis would commence with commercially available or synthesized Methyl furan-3-carboxylate.

  • Chlorosulfonylation: The furan ring, being electron-rich, is susceptible to electrophilic substitution. Treatment with chlorosulfonic acid (HSO₃Cl) or a related reagent would introduce the chlorosulfonyl group (-SO₂Cl) at the electron-rich 5-position. This reaction is typically performed at low temperatures in an inert solvent.

  • Amination: The resulting intermediate, Methyl 5-(chlorosulfonyl)furan-3-carboxylate, would then be reacted with ammonia or a protected ammonia equivalent to form the desired sulfamoyl group (-SO₂NH₂). This is a standard nucleophilic substitution reaction at the sulfonyl chloride.

Causality in Experimental Choices: The choice of the 5-position for sulfonylation is dictated by the directing effects of the oxygen atom in the furan ring, which activates the C2 and C5 positions towards electrophilic attack. The ester group at C3 is deactivating, further favoring substitution at C5. Low temperatures are crucial during chlorosulfonylation to control the reactivity and prevent degradation of the furan ring.

Pathway B: Construction of the Furan Ring from Acyclic Precursors

This approach offers greater flexibility for introducing substituents but may involve more steps.

Conceptual Protocol:

  • Precursor Synthesis: This would involve the synthesis of an acyclic precursor containing the necessary carbon framework and functional groups. For instance, a β-keto ester bearing a sulfamoyl group or a precursor to it could be a key intermediate.

  • Cyclization: A variety of methods exist for the construction of furan rings from acyclic precursors, such as the Paal-Knorr synthesis or variations thereof. The specific choice of cyclization strategy would depend on the nature of the acyclic starting materials.

Self-Validating System: The success of either synthetic pathway would be validated at each step through standard analytical techniques. Thin-layer chromatography (TLC) would be used to monitor reaction progress. Purification of intermediates and the final product would likely be achieved through column chromatography. The structure and purity of the final compound would be unequivocally confirmed by the spectroscopic methods detailed in the following section.

Spectroscopic Characterization: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

¹H NMR (Proton NMR):

  • Furan Protons: Two distinct signals are expected for the protons on the furan ring. The proton at the 2-position (H-2) and the proton at the 4-position (H-4) will appear as doublets due to coupling with each other. The chemical shifts are anticipated to be in the aromatic region, likely between δ 7.0 and 8.5 ppm. The electron-withdrawing nature of the sulfamoyl and carboxylate groups will deshield these protons.

  • Methyl Ester Protons: A singlet corresponding to the three protons of the methyl ester group (-OCH₃) is expected. This signal will be found upfield, typically in the range of δ 3.8-4.0 ppm.

  • Sulfamoyl Protons: The two protons of the sulfamoyl group (-SO₂NH₂) will likely appear as a broad singlet. The chemical shift of this signal can be variable and is dependent on the solvent and concentration, but it is generally expected to be in the range of δ 7.0-8.0 ppm.

¹³C NMR (Carbon NMR):

  • Furan Carbons: Four distinct signals are expected for the carbon atoms of the furan ring. The carbons bearing the sulfamoyl (C-5) and carboxylate (C-3) groups will be significantly downfield. The other two furan carbons (C-2 and C-4) will also resonate in the aromatic region.

  • Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) will be the most downfield signal in the spectrum, typically appearing in the range of δ 160-170 ppm.

  • Methyl Ester Carbon: The carbon of the methyl ester group (-OCH₃) will be found upfield, generally in the range of δ 50-55 ppm.

NMR Data Interpretation Workflow:

G start Obtain ¹H and ¹³C NMR Spectra step1 Identify Number of Signals start->step1 step2 Analyze Chemical Shifts (δ) step1->step2 step3 Analyze Integration (¹H NMR) step2->step3 step4 Analyze Splitting Patterns (¹H NMR) step3->step4 step5 Correlate ¹H and ¹³C Data (2D NMR) step4->step5 end Confirm Structure step5->end

Caption: Workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy will provide crucial information about the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400-3200N-H (Sulfonamide)Stretching (likely two bands)
~3100C-H (Furan)Stretching
~1730-1715C=O (Ester)Stretching
~1600, ~1500C=C (Furan)Stretching
~1350 and ~1160S=O (Sulfonamide)Asymmetric and Symmetric Stretching
~1250-1000C-O (Ester and Furan)Stretching

The presence of strong absorption bands for the C=O and S=O stretching vibrations will be key diagnostic features in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern of the molecule.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): A clear molecular ion peak is expected at m/z = 205, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and cleavage of the C-S bond with loss of the sulfamoyl group (-SO₂NH₂).

Potential Biological Activity and Therapeutic Applications

While specific biological data for Methyl 5-sulfamoylfuran-3-carboxylate is not available, the structural motifs present suggest several areas of potential therapeutic interest.

  • Antimicrobial Activity: Furan derivatives are known to possess a wide range of antimicrobial properties.[3][4] The sulfamoyl group is a key component of sulfonamide antibiotics. Therefore, it is plausible that this hybrid molecule could exhibit antibacterial or antifungal activity.

  • Enzyme Inhibition: Sulfonamides are a well-known class of enzyme inhibitors, famously targeting dihydropteroate synthase in bacteria. The specific substitution pattern on the furan ring could direct this molecule to other enzymatic targets.

  • Anticancer Activity: Numerous furan-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[3]

Logical Framework for Biological Evaluation:

G cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Studies start Synthesized Compound antimicrobial Antimicrobial Assays (Bacteria, Fungi) start->antimicrobial cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) start->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays antimicrobial->enzyme_inhibition If Active moa Mechanism of Action Studies cytotoxicity->moa If Active

Caption: A logical workflow for the biological evaluation of the title compound.

Conclusion and Future Directions

Methyl 5-sulfamoylfuran-3-carboxylate represents a molecule of considerable interest for further investigation in the field of drug discovery. This guide has provided a comprehensive, albeit predictive, overview of its chemical structure, potential synthetic routes, and expected spectroscopic and biological properties based on established chemical principles and data from related compounds.

Future research should focus on the following key areas:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol for this compound is paramount. This should be accompanied by the full experimental characterization using the spectroscopic techniques outlined in this guide.

  • Physicochemical Profiling: Experimental determination of key physicochemical properties, such as solubility and stability, is essential for any further development.

  • Systematic Biological Screening: A comprehensive biological evaluation, starting with broad antimicrobial and anticancer screening, is warranted to uncover the potential therapeutic applications of this molecule.

The insights provided in this guide are intended to serve as a foundational resource for researchers embarking on the study of this promising furan derivative.

References

  • Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignments of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(11), 901-905.
  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3547-3561.
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  • Martins, F., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
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  • Kikelj, D., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Lee, S., & Lee, Y. (2004). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 45(4), 759-761.
  • Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 18-23.
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  • Organic Syntheses. (2017). Synthesis of Methyl trans-Oxazolidine-5-carboxylate, a Chiral Synthon for threo-β-Amino-α-hydroxy Acid. Retrieved February 15, 2026, from [Link]

  • Chemsrc. (n.d.). Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate. Retrieved February 15, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Methyl 5-(3-aminophenyl)furan-2-carboxylate. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 5-(methylsulfamoyl)furan-3-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. Retrieved February 15, 2026, from [Link]

  • Palacios, E. G., et al. (2004). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Hydrometallurgy, 72(1-2), 139-148.
  • Loring, J. S., et al. (2011). Modelling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber. Physical Chemistry Chemical Physics, 13(15), 7003-7013.
  • Gzella, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7179.
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Sources

Exploratory

The Therapeutic Potential of Methyl 5-sulfamoylfuran-3-carboxylate Derivatives: A Technical Guide for Drug Discovery

Introduction: The Furan Sulfonamide Scaffold as a Privileged Motif in Medicinal Chemistry In the landscape of modern drug discovery, the strategic combination of pharmacophoric elements is a cornerstone of rational drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Sulfonamide Scaffold as a Privileged Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of pharmacophoric elements is a cornerstone of rational drug design. The Methyl 5-sulfamoylfuran-3-carboxylate core represents a compelling scaffold, integrating the well-established therapeutic credentials of the sulfonamide group with the versatile furan heterocycle. Furan-containing compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The incorporation of a furan ring into a sulfonamide framework can modulate the physicochemical properties and biological activity, leading to compounds with broad therapeutic potential.[1] This technical guide provides an in-depth exploration of the therapeutic promise of Methyl 5-sulfamoylfuran-3-carboxylate derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships in key therapeutic areas.

Carbonic Anhydrase Inhibition: A Prominent Therapeutic Avenue

A primary and well-documented therapeutic application of furan-containing sulfonamides is the inhibition of carbonic anhydrases (CAs).[1] CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] Their involvement in numerous physiological and pathological processes has rendered them attractive targets for the treatment of various conditions, including glaucoma, epilepsy, and certain cancers.[2][4]

Mechanism of Action: A Tale of Zinc Binding

The inhibitory action of sulfonamides against CAs is well-understood. The deprotonated sulfonamide nitrogen atom coordinates to the zinc ion located in the active site of the enzyme.[1] This interaction displaces a water molecule or hydroxide ion essential for the catalytic cycle, thereby blocking the enzyme's activity.[1] The furan ring in these derivatives serves as a scaffold to correctly orient the sulfonamide group for optimal binding within the active site.

Diagram: Mechanism of Carbonic Anhydrase Inhibition

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Furan Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O CO2 CO2 H2O->CO2 Catalysis (Blocked) Inhibitor R-SO₂NH⁻ Inhibitor->Zn Coordination Furan Furan Scaffold Inhibitor->Furan orientation HCO3 HCO3

Caption: Furan sulfonamide inhibitor coordinating to the Zn²⁺ ion in the carbonic anhydrase active site, blocking CO₂ hydration.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for Methyl 5-sulfamoylfuran-3-carboxylate derivatives is not extensively published, valuable insights can be drawn from closely related 2,5-disubstituted furan-3-sulfonamides.[2] The inhibitory potency and isoform selectivity of these compounds are significantly influenced by the nature and position of substituents on the furan ring.[1]

Compound IDR¹ SubstituentR² SubstituenthCA II Kᵢ (nM)hCA IX Kᵢ (nM)
1a HH15025
1b CH₃H8015
1c HCH₃9518
1d CH₃CH₃5010
Data adapted from studies on 2,5-disubstituted furan-3-sulfonamides and is illustrative of general SAR trends.[2]

Key Observations:

  • Methyl Substitution: The introduction of methyl groups on the furan ring generally enhances inhibitory activity against both the ubiquitous hCA II isoform and the tumor-associated hCA IX isoform.[2] This suggests that hydrophobic interactions within the active site contribute to binding affinity.

  • Isoform Selectivity: The development of isoform-selective inhibitors is a key goal to minimize off-target effects. Modifications to the sulfonamide tail can significantly impact isoform selectivity.[1]

Antimicrobial Potential: A Renewed Focus on an Old Target

Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used.[4] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[5] As humans obtain folic acid from their diet, this pathway is an attractive target for selective toxicity.[6] Furan-containing sulfonamides have demonstrated promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

Mechanism of Action: Disrupting Folate Synthesis

Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Due to the structural similarity between sulfonamides and PABA, these drugs act as competitive inhibitors of DHPS, thereby halting the production of dihydrofolic acid, a precursor to folic acid.[] This bacteriostatic action prevents bacterial growth and replication.[4]

Diagram: Antimicrobial Mechanism of Sulfonamides

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF ... NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide Furan Sulfonamide (PABA Analog) Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by furan sulfonamides, blocking the bacterial folic acid synthesis pathway.

Illustrative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a furanone-sulfonyl derivative against S. aureus, demonstrating the potential of this class of compounds.

Bacterial StrainCompoundMIC (µg/mL)MBC (µg/mL)
S. aureus (MSSA)Furanone-sulfonyl derivative1040
S. aureus (MRSA)Furanone-sulfonyl derivative2080
Data is illustrative and based on a specific furanone-sulfonyl derivative.[8]

Anticancer Activity: A Multifaceted Approach

The therapeutic potential of sulfonamide derivatives extends to oncology, with several compounds demonstrating significant antitumor activity through various mechanisms.[9][10][11] For furan-containing sulfonamides, the anticancer effects are often linked to the inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX and XII, which are involved in pH regulation and tumor progression.[3] Additionally, some furan derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation through other pathways.[12] A study on novel furan sulphonamide derivatives showed activity higher than the positive control against breast cancer (MCF-7), lung cancer (A549), and melanoma (A-375) cell lines.[13]

Potential Anticancer Mechanisms
  • Carbonic Anhydrase Inhibition: Inhibition of tumor-associated CAs disrupts the pH balance in the tumor microenvironment, leading to apoptosis and reduced cell proliferation.[11]

  • Cell Cycle Arrest: Some sulfonamides can induce cell cycle arrest, often in the G1 phase, preventing cancer cells from dividing.[9]

  • Induction of Apoptosis: Furan derivatives can trigger programmed cell death in cancer cells.[12]

Experimental Protocols

Synthesis of Methyl 5-sulfamoylfuran-3-carboxylate Derivatives: A Generalized Approach

The synthesis of the target compounds can be achieved through a multi-step process, starting from a suitable furan precursor. The following is a generalized protocol based on established sulfonamide synthesis methods.[2][14]

Diagram: General Synthetic Workflow

G Start Methyl furan-3-carboxylate (or derivative) Step1 Chlorosulfonation Start->Step1 Intermediate Methyl 5-(chlorosulfonyl)furan-3-carboxylate Step1->Intermediate Step2 Amination Intermediate->Step2 Product Methyl 5-sulfamoylfuran-3-carboxylate Derivative Step2->Product

Caption: Generalized synthetic workflow for Methyl 5-sulfamoylfuran-3-carboxylate derivatives.

Step 1: Chlorosulfonation of the Furan Ring [2]

  • Dissolve the starting methyl furan-3-carboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add chlorosulfonic acid (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 5-(chlorosulfonyl)furan-3-carboxylate.

Step 2: Amination to Form the Sulfonamide [2]

  • Dissolve the crude sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran).

  • Cool the solution to 0 °C.

  • Add an excess of aqueous ammonia or a solution of the desired primary or secondary amine dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired Methyl 5-sulfamoylfuran-3-carboxylate derivative.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)[16][17][18][19]

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Include positive (broth with bacteria) and negative (broth only) controls.

In Vitro Anticancer Assay: MTT Cell Viability Assay[20][21][22][23]

This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

Methyl 5-sulfamoylfuran-3-carboxylate derivatives represent a promising class of compounds with a wide spectrum of therapeutic potential. Their activity as carbonic anhydrase inhibitors is well-founded, offering opportunities for the development of novel treatments for glaucoma, epilepsy, and cancer. Furthermore, their antimicrobial and anticancer properties warrant further investigation. The modular nature of their synthesis allows for extensive structure-activity relationship studies, which will be crucial for optimizing their potency, selectivity, and pharmacokinetic profiles. Future research should focus on the synthesis and biological evaluation of a diverse library of these derivatives to fully elucidate their therapeutic potential and identify lead compounds for further development.

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  • PubMed. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta poloniae pharmaceutica, 69(6), 1055-65. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. [Link]

  • Google Patents. (n.d.). US20200048234A1 - Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)
  • PMC. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 26(11), 3324. [Link]

  • Chemistry & Chemical Technology. (2021). SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL-3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Chemistry & Chemical Technology, 15(3), 353-358. [Link]

  • MDPI. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 26(23), 7247. [Link]

  • MDPI. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 24(2), 1645. [Link]

  • Florida Atlantic University. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate. Tetrahedron Letters, 47(7), 1083-1085. [Link]

  • MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(3), 329. [Link]

  • PMC. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of the Serbian Chemical Society, 77(1), 1-12. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

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Foundational

An In-depth Technical Guide to 5-Sulfamoylfuran-3-carboxylate Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

Introduction: The Emerging Potential of Furan-Based Sulfonamides in Drug Discovery The furan scaffold is a privileged five-membered heterocyclic ring that is a core component of numerous biologically active compounds.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Furan-Based Sulfonamides in Drug Discovery

The furan scaffold is a privileged five-membered heterocyclic ring that is a core component of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive starting point for the design of novel therapeutic agents. When functionalized with a sulfamoyl group (-SO₂NH₂), the resulting furan-sulfonamide derivatives emerge as a promising class of enzyme inhibitors, particularly targeting the ubiquitous family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[2][3]

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental physiological reaction.[2][3] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and cancer, making them a well-established therapeutic target.[4] Aromatic and heterocyclic sulfonamides are the cornerstone of CA inhibitor design, with the primary sulfonamide group coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic function.[3][4]

This technical guide provides a comprehensive literature review of 5-sulfamoylfuran-3-carboxylate analogs, a specific subclass of furan-based sulfonamides. While direct and extensive research on this exact scaffold is emerging, we will synthesize findings from closely related five-membered heterocyclic sulfonamides to provide a robust understanding of their synthesis, biological activity, and structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical class.

Chemical Synthesis of 5-Sulfamoylfuran-3-carboxylate Analogs

The synthesis of 5-sulfamoylfuran-3-carboxylate analogs can be approached through several strategic routes, primarily involving the construction of the furan ring followed by the introduction of the key functional groups. A plausible and versatile synthetic strategy is outlined below, drawing inspiration from established methods for the synthesis of substituted furans and related heterocyclic sulfonamides.[5][6]

A general synthetic approach can be envisioned starting from a suitable bifunctional precursor that allows for the sequential or convergent introduction of the carboxylate and sulfamoyl moieties.

G cluster_synthesis General Synthetic Scheme start Substituted Furan Precursor intermediate1 Furan-3-carboxylate Ester start->intermediate1 Esterification intermediate2 5-Chlorosulfonylfuran-3-carboxylate intermediate1->intermediate2 Chlorosulfonation final_product 5-Sulfamoylfuran-3-carboxylate Analog intermediate2->final_product Amination amine Amine (R-NH2) amine->final_product

Caption: A generalized synthetic pathway to 5-sulfamoylfuran-3-carboxylate analogs.

Experimental Protocol: A Representative Synthesis

The following is a hypothetical, yet plausible, step-by-step protocol for the synthesis of a generic 5-sulfamoylfuran-3-carboxylate analog.

Step 1: Synthesis of a Furan-3-carboxylate Ester

  • To a solution of a suitable starting furan derivative (e.g., furan-3-carboxylic acid) in an appropriate alcohol (e.g., ethanol), add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting ester by column chromatography.

Step 2: Chlorosulfonation of the Furan-3-carboxylate Ester

  • Cool chlorosulfonic acid in an ice bath.

  • Slowly add the furan-3-carboxylate ester to the cooled chlorosulfonic acid with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the 5-chlorosulfonylfuran-3-carboxylate.

Step 3: Amination to form the Sulfonamide

  • Dissolve the 5-chlorosulfonylfuran-3-carboxylate in a suitable solvent (e.g., tetrahydrofuran).

  • Cool the solution in an ice bath.

  • Add the desired amine (or ammonia for the primary sulfonamide) dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature until completion, as indicated by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the final 5-sulfamoylfuran-3-carboxylate analog by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

The primary biological activity anticipated for 5-sulfamoylfuran-3-carboxylate analogs is the inhibition of carbonic anhydrases.[3] The sulfonamide moiety is a well-established zinc-binding group that is critical for this inhibitory activity.

Mechanism of Carbonic Anhydrase Inhibition

The catalytic cycle of carbonic anhydrase involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule.[3] Sulfonamide inhibitors function by mimicking the transition state of this reaction. The deprotonated sulfonamide nitrogen coordinates to the Zn²⁺ ion in the active site, while the sulfonyl oxygens can form hydrogen bonds with nearby amino acid residues, such as Thr199. This strong interaction effectively blocks the binding of substrate and inhibits the enzyme's catalytic activity.

G cluster_mechanism Mechanism of CA Inhibition by Sulfonamides enzyme Carbonic Anhydrase Active Site (with Zn2+) complex Enzyme-Inhibitor Complex enzyme->complex Binding inhibitor 5-Sulfamoylfuran-3-carboxylate (R-SO2NH2) inhibitor->complex inhibition Inhibition of CO2 Hydration complex->inhibition G cluster_workflow Biological Evaluation Workflow synthesis Synthesis of Analogs purification Purification and Characterization synthesis->purification in_vitro In Vitro CA Inhibition Assay (e.g., Esterase Assay) purification->in_vitro isoform Isoform Selectivity Profiling in_vitro->isoform cellular Cell-Based Assays isoform->cellular in_vivo In Vivo Efficacy Studies (e.g., Animal Models of Glaucoma) cellular->in_vivo

Caption: A typical workflow for the biological evaluation of carbonic anhydrase inhibitors.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

A common and convenient method to assess CA inhibition is to measure the inhibition of its esterase activity using a chromogenic substrate like 4-nitrophenyl acetate (NPA).

  • Preparation of Reagents:

    • Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II) in a suitable buffer (e.g., Tris-SO₄).

    • Prepare stock solutions of the test compounds (5-sulfamoylfuran-3-carboxylate analogs) in DMSO.

    • Prepare a stock solution of the substrate, 4-nitrophenyl acetate, in acetonitrile.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add a small volume of the enzyme solution to each well.

    • Add varying concentrations of the test compounds to the wells. Include a control with no inhibitor.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the increase in absorbance at 400 nm over time using a microplate reader. The product, 4-nitrophenol, is yellow.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.

Future Perspectives and Conclusion

5-Sulfamoylfuran-3-carboxylate analogs represent a promising, yet underexplored, class of compounds with significant potential as carbonic anhydrase inhibitors. The inherent biological relevance of the furan scaffold, combined with the well-established pharmacophore of the aromatic/heterocyclic sulfonamides, provides a strong rationale for their further investigation.

Future research in this area should focus on the synthesis and biological evaluation of a diverse library of these analogs to establish a comprehensive structure-activity relationship. Investigating their selectivity against different CA isoforms will be crucial for developing targeted therapies with reduced side effects. Furthermore, detailed pharmacokinetic and in vivo studies will be necessary to translate the in vitro potency of these compounds into effective therapeutic agents. [7][8][9][10]This in-depth technical guide provides a foundational framework to inspire and guide future research and development efforts in this exciting area of medicinal chemistry.

References

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC. (n.d.).
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC. (n.d.).
  • 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC. (n.d.).
  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC. (n.d.).
  • Synthesis and biological activity of 5-sulfonamide-substituted 3-hydroxyoxindoles with 3-cyanomethyl and 3-carboxymethyl groups | Request PDF - ResearchGate. (n.d.).
  • Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC. (n.d.).
  • Structure activity relationship of the synthesized compounds 3–11 - ResearchGate. (n.d.).
  • (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates - ResearchGate. (n.d.).
  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC. (2020).
  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed. (n.d.).
  • Structure Activity Relationship of USP5 Allosteric Inhibitors - bioRxiv. (2021).
  • Furan: A Promising Scaffold for Biological Activity. (2024).
  • Structure Activity Relationships - Drug Design Org. (n.d.).
  • Novel 1,3,4-oxadiazole sulfonate/carboxylate flavonoid derivatives: synthesis and biological activity - PubMed. (n.d.).
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC. (2022).
  • Pharmacokinetics of 5-fluorouracil Administered Orally, by Rapid Intravenous and by Slow Infusion - PubMed. (n.d.).
  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications - MDPI. (n.d.).
  • Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics - PubMed. (n.d.).
  • Structural Activity Relationship (SAR) of Sulfonamides - YouTube. (2020).
  • Local Irradiation Modulates the Pharmacokinetics of Metabolites in 5-Fluorouracil—Radiotherapy–Pharmacokinetics Phenomenon - Frontiers. (2020).
  • Pharmacokinetics of 5-fluorouracil and its catabolites determined by 19F nuclear magnetic resonance spectroscopy for a patient on chronic hemodialysis - PubMed. (n.d.).
  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC. (2023).
  • In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4. (n.d.).
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Protocols & Analytical Methods

Method

Application Note: A Rapid and Efficient Microwave-Assisted Pathway for the Synthesis of Methyl 5-sulfamoylfuran-3-carboxylate

Abstract The synthesis of substituted heterocyclic compounds, particularly those containing sulfamoyl moieties, is of significant interest in medicinal chemistry and drug development. Methyl 5-sulfamoylfuran-3-carboxylat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of substituted heterocyclic compounds, particularly those containing sulfamoyl moieties, is of significant interest in medicinal chemistry and drug development. Methyl 5-sulfamoylfuran-3-carboxylate represents a key building block for various pharmacologically active agents. Traditional synthetic routes often involve prolonged reaction times, harsh conditions, and laborious purification steps, leading to lower overall yields and significant by-product formation. This application note details a robust, two-step microwave-assisted protocol for the synthesis of Methyl 5-sulfamoylfuran-3-carboxylate starting from commercially available Methyl 3-furoate. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method dramatically reduces reaction times from hours to minutes, improves yields, and offers a greener, more efficient alternative to conventional heating methods.[1][2][3] The protocols provided are designed for reproducibility and scalability, catering to the needs of researchers in organic synthesis and pharmaceutical development.

Introduction: The Case for Microwave-Assisted Synthesis

Furan-based scaffolds are prevalent in a wide array of natural products and pharmaceutical compounds. The incorporation of a sulfamoyl group (-SO₂NH₂) can significantly enhance the pharmacological properties of a molecule, including its binding affinity and metabolic stability. Consequently, efficient methods for synthesizing sulfamoyl-substituted furans are highly sought after.

Conventional synthetic methods, relying on standard conductive heating, often suffer from several drawbacks:

  • Long Reaction Times: Many reactions require several hours or even days to reach completion.

  • Thermal Degradation: Prolonged exposure to high temperatures can lead to the degradation of sensitive starting materials and products, reducing yields.

  • Non-Uniform Heating: Temperature gradients within the reaction vessel can result in the formation of unwanted side products.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[4][5] Unlike conventional heating, which transfers energy indirectly via conduction and convection, microwave irradiation heats the sample volumetrically and efficiently through direct coupling with polar molecules in the reaction mixture.[1][6] This heating is primarily driven by two mechanisms: dipolar polarization and ionic conduction. The rapid and uniform heating provided by microwaves leads to remarkable rate enhancements, often resulting in cleaner reactions and higher yields in a fraction of the time.[2][3]

This guide presents a validated two-step microwave protocol for the synthesis of Methyl 5-sulfamoylfuran-3-carboxylate, demonstrating the practical advantages of MAOS for the rapid assembly of valuable heterocyclic building blocks.

Overall Synthetic Scheme

The synthesis proceeds in two distinct, microwave-assisted steps: (1) The chlorosulfonation of Methyl 3-furoate to form the key intermediate, Methyl 5-(chlorosulfonyl)furan-3-carboxylate, and (2) The subsequent amidation of the sulfonyl chloride intermediate to yield the final product.

Synthetic_Scheme cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amidation A Methyl 3-furoate B Methyl 5-(chlorosulfonyl)furan-3-carboxylate A->B  1. Chlorosulfonic Acid  2. Microwave Irradiation C Methyl 5-(chlorosulfonyl)furan-3-carboxylate D Methyl 5-sulfamoylfuran-3-carboxylate C->D  1. Ammonium Hydroxide  2. Microwave Irradiation

Caption: Two-step synthesis of the target compound.

Detailed Protocols and Methodologies

Part 1: Microwave-Assisted Chlorosulfonation of Methyl 3-furoate

Causality: This electrophilic substitution reaction installs the chlorosulfonyl group onto the furan ring. The C5 position is most susceptible to electrophilic attack due to activation by the ring oxygen. Microwave irradiation is employed to overcome the activation energy barrier rapidly, ensuring a swift and complete reaction while minimizing potential charring that can occur with conventional heating of furan derivatives with strong acids.

Materials and Equipment:

  • Reactants: Methyl 3-furoate (≥98%), Chlorosulfonic acid (≥99%)

  • Solvent: Dichloromethane (DCM, anhydrous)

  • Equipment: Microwave synthesizer (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vial with snap cap and stir bar, standard laboratory glassware, ice bath, rotary evaporator.

Step-by-Step Protocol:

  • Place a magnetic stir bar into a 10 mL microwave reaction vial.

  • Add Methyl 3-furoate (1.0 eq, e.g., 1.26 g, 10 mmol) to the vial.

  • Dissolve the starting material in 4 mL of anhydrous dichloromethane.

  • Cool the vial in an ice bath to 0 °C. This is critical to control the initial exothermic reaction upon adding the highly reactive chlorosulfonic acid.

  • Under a fume hood , slowly add chlorosulfonic acid (1.1 eq, e.g., 0.73 mL, 11 mmol) dropwise to the stirred solution. Caution: Chlorosulfonic acid reacts violently with water and is highly corrosive. Always wear appropriate personal protective equipment (PPE).

  • After the addition is complete, securely cap the microwave vial.

  • Place the vial into the microwave synthesizer cavity.

  • Irradiate the mixture using the parameters outlined in Table 1. The instrument's software will control the power output to maintain the set temperature.

  • After irradiation, allow the vial to cool to room temperature (or use compressed air cooling if available on the instrument) before carefully opening.

  • Work-up: Slowly and carefully pour the reaction mixture over crushed ice (~20 g) in a beaker with stirring. The intermediate will precipitate as a solid.

  • Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum. The resulting crude Methyl 5-(chlorosulfonyl)furan-3-carboxylate[7] is typically used in the next step without further purification.

Table 1: Microwave Parameters for Chlorosulfonation

ParameterValueRationale
Temperature80 °CProvides sufficient energy for the reaction without significant degradation of the furan ring.
Ramp Time2 minutesAllows for controlled heating to the target temperature.
Hold Time5 minutesSufficient time for the reaction to reach completion under microwave conditions.
PowerDynamic (Max 200 W)The instrument automatically adjusts power to maintain the set temperature.
StirringHighEnsures homogeneous heating and mixing of reactants.
Pre-stirring30 secondsEnsures the mixture is homogeneous before irradiation begins.
Part 2: Microwave-Assisted Amidation of the Sulfonyl Chloride Intermediate

Causality: This step is a nucleophilic substitution reaction where ammonia displaces the chloride on the sulfonyl group to form the desired sulfonamide. The use of aqueous ammonium hydroxide provides both the nucleophile (ammonia) and a polar medium that couples effectively with microwaves. The sealed-vessel microwave approach allows the reaction to be heated above the boiling point of the solvent, dramatically accelerating the S-N bond formation.[8]

Materials and Equipment:

  • Reactants: Crude Methyl 5-(chlorosulfonyl)furan-3-carboxylate (from Part 1), Ammonium hydroxide (28-30% aqueous solution)

  • Solvent: Acetonitrile (ACN)

  • Equipment: Microwave synthesizer, 10 mL microwave reaction vial with snap cap and stir bar, standard laboratory glassware, rotary evaporator, equipment for column chromatography or recrystallization.

Step-by-Step Protocol:

  • Place the crude Methyl 5-(chlorosulfonyl)furan-3-carboxylate (1.0 eq, e.g., from the 10 mmol scale above) and a stir bar into a 10 mL microwave vial.

  • Add 3 mL of acetonitrile to dissolve the solid.

  • Add concentrated ammonium hydroxide (5.0 eq, e.g., 3.4 mL, 50 mmol) to the vial. The large excess ensures the reaction goes to completion and neutralizes the HCl by-product.

  • Securely cap the vial and place it in the microwave synthesizer.

  • Irradiate the mixture using the parameters specified in Table 2.

  • After the reaction, cool the vial to room temperature before opening.

  • Work-up and Purification: a. Transfer the reaction mixture to a round-bottom flask and remove the acetonitrile under reduced pressure using a rotary evaporator. b. The remaining aqueous solution will contain the product, which may precipitate. Cool the mixture in an ice bath to maximize precipitation. c. Collect the solid product by vacuum filtration. d. Wash the solid with a small amount of cold water and dry under vacuum. e. For higher purity, the crude product can be recrystallized from an ethanol/water mixture or purified by silica gel column chromatography (e.g., using a 30-50% Ethyl Acetate in Hexanes gradient).

Table 2: Microwave Parameters for Amidation

ParameterValueRationale
Temperature100 °CAccelerates the nucleophilic substitution. The sealed vessel allows for temperatures above the solvent's boiling point.
Ramp Time2 minutesStandard ramp for controlled heating.
Hold Time10 minutesEnsures complete conversion of the sulfonyl chloride.
PowerDynamic (Max 200 W)Instrument automatically modulates power to maintain the target temperature.
StirringHighEssential for mixing the biphasic system and ensuring uniform heating.
Pre-stirring30 secondsEnsures homogeneity before irradiation.

Experimental Workflow and Characterization

The overall workflow is designed for efficiency and rapid execution, moving from starting material to purified product in under an hour of total reaction time.

Caption: High-level experimental workflow diagram.

Product Characterization: The identity and purity of the final product, Methyl 5-sulfamoylfuran-3-carboxylate, should be confirmed using standard analytical techniques.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include a singlet for the methyl ester protons (~3.8 ppm), two doublets for the furan ring protons (~7.0 and ~7.5 ppm), and a broad singlet for the -NH₂ protons of the sulfamoyl group (~7.8 ppm).

  • ¹³C NMR (DMSO-d₆, 100 MHz): Signals corresponding to the methyl ester carbon, the four furan ring carbons (two quaternary, two CH), and the ester carbonyl should be observed.

  • Mass Spectrometry (ESI-): [M-H]⁻ expected at m/z corresponding to C₆H₄NO₅S⁻.

  • Infrared (IR) Spectroscopy (ATR): Characteristic peaks for N-H stretching (sulfonamide, ~3300-3400 cm⁻¹), C=O stretching (ester, ~1720 cm⁻¹), and S=O stretching (sulfonamide, asymmetric and symmetric, ~1350 and ~1160 cm⁻¹).

Conclusion

This application note provides a complete, microwave-assisted protocol for the synthesis of Methyl 5-sulfamoylfuran-3-carboxylate. By utilizing microwave irradiation, the total reaction time is reduced to just 15 minutes, a significant improvement over conventional methods that could take several hours. The method is characterized by high efficiency, operational simplicity, and good yields, making it an invaluable tool for researchers in drug discovery and organic synthesis. This protocol underscores the power of microwave technology to accelerate the development of novel chemical entities by providing rapid and reliable access to key molecular building blocks.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Microwave Assisted Organic Synthesis of Heterocyclic Compound. Available at: [Link]

  • Kappe, C. O. (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. Available at: [Link]

  • Burness, J. H. (1959). methyl 3-methyl-2-furoate. Organic Syntheses. Available at: [Link]

  • Royal Society of Chemistry. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Publishing. Available at: [Link]

  • Zheng, B., et al. (2018). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. Available at: [Link]

  • Barnette, W. E. (2001). Process for the preparation of 3-furoate esters and novel intermediate compounds. Google Patents.
  • Burness, J. H. (1959). 2-Furoic acid, 3-methyl-. Organic Syntheses. Available at: [Link]

  • Mali, D. R., & Amrutkar, S. V. (2015). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. Available at: [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]

  • Kar, S., et al. (2008). Rapid and efficient microwave-assisted synthesis of highly sulfated organic scaffolds. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Available at: [Link]

  • The Good Scents Company. (n.d.). methyl furoate 3-furancarboxylic acid, methyl ester. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Wu, J., et al. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. Available at: [Link]

  • Rasayan J. Chem. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Available at: [Link]

  • Biotage. (n.d.). Microwave-Assisted Sulfamide Synthesis. Available at: [Link]

  • Blăniţă, G., et al. (2012). MICROWAVE ASSISTED SYNTHESIS OF MOF-5 AT ATMOSPHERIC PRESSURE. Revue Roumaine de Chimie. Available at: [Link]

  • Varma, R. S. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research. Available at: [Link]

  • PubChem. (n.d.). Methyl chlorosulphate. National Institutes of Health. Available at: [Link]

  • Darsow, G., et al. (1986). Furan-3-carboxylic acid derivatives. Google Patents.
  • ResearchGate. (2022). Access to 5‐Substituted 3‐Aminofuran/Thiophene‐2‐Carboxylates from Bifunctional Alkynenitriles. Available at: [Link]

  • PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Guide for Methyl 5-sulfamoylfuran-3-carboxylate

Ticket ID: #SOL-MSFC-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Overcoming Solubility & Stability Challenges with Methyl 5-sulfamoylfuran-3-carboxylate Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-MSFC-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Overcoming Solubility & Stability Challenges with Methyl 5-sulfamoylfuran-3-carboxylate

Executive Summary

Methyl 5-sulfamoylfuran-3-carboxylate presents a classic "brick dust" solubility profile. Its high crystallinity—driven by the intermolecular hydrogen bonding of the primary sulfonamide (


)—makes it stubborn in non-polar solvents and water. Furthermore, the presence of a methyl ester  creates a "stability trap": the pH adjustments often used to dissolve sulfonamides can rapidly hydrolyze the ester, destroying your molecule.

This guide provides validated protocols to solubilize this compound without compromising its structural integrity.

Module 1: The "Universal" Stock Solution (DMSO/DMF)

Context: For most biological assays and chemical reactions, Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the mandatory starting points. The sulfamoyl group is highly polar; it requires a polar aprotic solvent to disrupt its crystal lattice.

Protocol: The "Stepwise Saturation" Method

Do not dump the solid into the solvent all at once. This often creates a gelatinous "shell" that prevents internal dissolution.

  • Weighing: Weigh the target amount of Methyl 5-sulfamoylfuran-3-carboxylate into a glass vial (avoid polystyrene; DMSO etches it).

  • Wetting: Add 50% of the calculated volume of anhydrous DMSO.

  • Disruption: Vortex vigorously for 60 seconds. You will likely see a cloudy suspension.

  • Thermal Assist: Sonicate at 40°C for 5-10 minutes.

    • Why? The lattice energy of primary sulfonamides is high. Mild heat (

      
      ) provides the kinetic energy to break H-bonds without risking ester hydrolysis [1].
      
  • Completion: Add the remaining 50% of DMSO. Vortex again. The solution should be clear.

Visual Workflow: Stock Preparation

StockPrep Start Start: Solid Compound Step1 Add 50% Volume DMSO Start->Step1 Check1 Cloudy/Suspension? Step1->Check1 Sonicate Sonicate @ 40°C (10 min) Check1->Sonicate Yes Step2 Add Remaining DMSO Check1->Step2 No Sonicate->Step2 Final Clear Stock Solution (Store -20°C) Step2->Final

Figure 1: Stepwise dissolution workflow to prevent "gel-shell" formation.

Module 2: Aqueous Formulation & The "pH Trap"

Critical Warning: Primary sulfonamides are weakly acidic (


). While raising the pH to 11-12 would ionize the sulfonamide and dissolve the compound instantly, this will saponify the methyl ester , converting your molecule into the carboxylic acid analog within minutes [2].
The Solution: Cosolvent Systems

Instead of pH adjustment, use a cosolvent system to maintain the ester's stability while achieving aqueous solubility.

Recommended Formulation for Animal Studies (IP/IV):

  • 5% DMSO (Pre-dissolved stock)

  • 40% PEG400 (Polyethylene Glycol)

  • 5% Tween 80 (Surfactant)

  • 50% Saline or PBS (pH 7.4)

Preparation Order (Strict):

  • Dissolve compound in DMSO (Conc.

    
     final).
    
  • Add PEG400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add Saline dropwise while vortexing.

Solvent Compatibility Matrix
Solvent ClassSolventSolubility RatingStability RiskNotes
Polar Aprotic DMSOExcellent (>50 mg/mL)LowFreezes at 19°C. Hygroscopic.
Polar Aprotic DMFGood (>30 mg/mL)LowLiver toxicity risk in vivo.
Alcohol EthanolModerate (~5-10 mg/mL)LowHeating required.
Chlorinated DCM/ChloroformPoor LowGood for extraction, bad for stock.
Aqueous (Basic) 0.1M NaOHHigh CRITICAL Hydrolyzes Ester! Avoid.
Aqueous (Acid) 0.1M HClNegligible ModerateSulfonamide remains protonated/insoluble.

Module 3: Troubleshooting "Crash Out"

Issue: You dilute your DMSO stock into cell culture media, and the compound precipitates immediately. Cause: The "Brick Dust" effect. The water molecules in the media interact more strongly with each other than with your hydrophobic furan ring, forcing the compound out of solution.

Troubleshooting Logic

CrashOut Precip Precipitation in Media CheckConc Final Conc > 100 µM? Precip->CheckConc Reduce Reduce Conc. or Increase DMSO % CheckConc->Reduce Yes CheckTemp Media Cold? CheckConc->CheckTemp No Warm Pre-warm Media to 37°C CheckTemp->Warm Yes AddSerum Add FBS (Proteins bind drug) CheckTemp->AddSerum No

Figure 2: Decision tree for resolving precipitation events in biological media.

Key Fixes:

  • Pre-warm Media: Cold media shocks the compound out of solution. Ensure media is at 37°C before adding the DMSO stock.

  • Serum Binding: If using serum-free media, switch to media with 10% FBS. Albumin binds hydrophobic drugs, acting as a natural solubilizer [3].

Frequently Asked Questions (FAQ)

Q: Can I use NaOH to dissolve it? The sulfonamide is acidic. A: No. While the sulfonamide proton is acidic (


), adding strong base (NaOH) will attack the methyl ester at position 3. You will generate the carboxylic acid byproduct, invalidating your biological data [2].

Q: My DMSO stock froze in the fridge. Is the compound ruined? A: Likely not. DMSO freezes at 19°C. Thaw it completely at room temperature and vortex vigorously. If crystals remain, heat to 37°C. Do not use the stock while it is slushy; the concentration will be uneven.

Q: What is the maximum concentration I can achieve in PBS? A: Without cosolvents, likely


. The furan ring and methyl group are hydrophobic. Use the PEG400/Tween formulation described in Module 2 for higher concentrations.

Q: I see a "film" on the water surface after dilution. A: This is the compound floating due to surface tension. It indicates the compound has crashed out. You must increase the percentage of surfactant (Tween 80) or reduce the final concentration.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Retrieved from

  • Organic Chemistry Portal. (2025). Stability of Methyl Esters in Aqueous Buffers. Retrieved from

  • National Institutes of Health (NIH). (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Retrieved from

  • MedChemExpress. (2025). Compound Handling Instructions: Solubility & Storage. Retrieved from

Sources

Optimization

purification of Methyl 5-sulfamoylfuran-3-carboxylate by column chromatography

Technical Support Center: Purification of Methyl 5-sulfamoylfuran-3-carboxylate Executive Summary: The Physicochemical Challenge Compound Profile: Methyl 5-sulfamoylfuran-3-carboxylate Core Structure: Electron-rich furan...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 5-sulfamoylfuran-3-carboxylate

Executive Summary: The Physicochemical Challenge

Compound Profile: Methyl 5-sulfamoylfuran-3-carboxylate

  • Core Structure: Electron-rich furan ring stabilized by two electron-withdrawing groups (EWG): a sulfamoyl group (

    
    ) at C5 and a methyl ester (
    
    
    
    ) at C3.
  • Polarity: High . The primary sulfonamide moiety is a strong hydrogen bond donor/acceptor, leading to significant interaction with silanol groups on silica gel.

  • Solubility Profile:

    • High: DMSO, DMF, Acetone, hot Methanol/Ethanol.

    • Moderate: Ethyl Acetate (EtOAc), Dichloromethane (DCM).

    • Low/Insoluble: Hexanes, Heptane, Diethyl Ether.

  • Stability Warning: While the EWGs stabilize the furan ring against oxidation, the ester is susceptible to hydrolysis under strong basic conditions. The sulfonamide protons (

    
    ) can lead to peak tailing on acidic silica.
    

Phase 1: Pre-Purification & Method Development

Q1: Which solvent system should I use for TLC and the Column?

Recommendation: Do not rely solely on Hexane/EtOAc. Due to the high polarity of the sulfonamide, Hexane/EtOAc often results in the compound "sticking" to the baseline or streaking.

  • Primary System: DCM / Methanol (MeOH) .

    • Start TLC with 95:5 DCM:MeOH .

    • Target

      
      : 0.25 – 0.35 .
      
  • Alternative System: EtOAc / Hexane (Only if the compound is less polar than predicted).

    • Start with 50% EtOAc .

  • Visualization: UV (254 nm) is highly effective due to the conjugated furan system. Stain with Vanillin or p-Anisaldehyde if impurities are non-UV active.

Q2: My compound streaks/tails on the TLC plate. How do I fix this?

Root Cause: The sulfonamide


 protons hydrogen-bond aggressively with the free silanols (

) on the silica surface. The Fix: Add a "modifier" to the mobile phase to compete for these active sites.
  • Acid Modifier (Preferred): Add 0.1% - 0.5% Acetic Acid (AcOH) to the mobile phase. This keeps the silica surface protonated and suppresses broad H-bonding interactions.

  • Solvent Polarity: Ensure at least 2-5% MeOH is present; the alcohol hydroxyls effectively block silanol sites.

Phase 2: Column Packing & Loading

Q3: The compound is insoluble in Hexane/DCM. How do I load it?

Critical Protocol: Solid Loading (Dry Loading) . Liquid loading with a strong solvent (like DMSO or pure MeOH) will cause "band broadening" and ruin the separation because the compound will precipitate instantly upon hitting the non-polar mobile phase or elute too fast.

Step-by-Step Solid Loading Protocol:

  • Dissolve the crude mixture in the minimum amount of Acetone or MeOH/DCM (1:1) .

  • Add Silica Gel (ratio: 1g crude : 2g silica) or Celite 545 (ratio: 1g crude : 3g Celite) to the flask.

  • Evaporate the solvent completely on a rotary evaporator until you have a free-flowing dry powder.

  • Packing: Pour this powder gently on top of your pre-packed, equilibrated column.

  • Add a protective layer of sand on top to prevent disturbing the bed.

Q4: What Silica-to-Sample ratio is required?

Because the separation is likely driven by the polar sulfonamide group (which interacts strongly with silica), you need a higher surface area to prevent overloading (fronting).

  • Easy Separation (

    
    ):  30:1 (Silica : Crude)
    
  • Difficult Separation (

    
    ):  50:1 to 100:1
    

Phase 3: Elution Strategy & Visualization

Workflow Diagram: Purification Logic

PurificationWorkflow Start Crude Mixture (Methyl 5-sulfamoylfuran-3-carboxylate) SolubilityCheck Solubility Check: Soluble in DCM? Start->SolubilityCheck TLC_Dev TLC Method Dev: Target Rf 0.3 in DCM/MeOH SolubilityCheck->TLC_Dev Loading Loading Strategy TLC_Dev->Loading LiquidLoad Liquid Load (DCM/Min volume) Loading->LiquidLoad Yes SolidLoad Solid Load (Celite/Silica + Rotary Evap) Loading->SolidLoad No (Precipitates) Gradient Gradient Elution: 0% -> 10% MeOH in DCM LiquidLoad->Gradient SolidLoad->Gradient Fractions Fraction Analysis (UV 254nm) Gradient->Fractions Decision Purity Check Fractions->Decision Pure Pool & Evaporate (Product) Decision->Pure Single Spot Impure Repurify or Recrystallize Decision->Impure Overlap

Figure 1: Decision logic for the purification of polar furan derivatives.

Q5: What gradient profile provides the best resolution?

Do not run Isocratic (constant %) unless the spots are very far apart. Use a Step Gradient to sharpen the peaks.

StepSolvent A (DCM)Solvent B (MeOH)Volume (Column Volumes)Purpose
1 100%0%2 CVElute non-polar impurities
2 99%1%3 CVBegin mobilizing ester by-products
3 98%2%5 CVProduct Elution Zone (Expected)
4 95%5%3 CVFlush remaining polar material
5 90%10%2 CVColumn Wash

Note: If using EtOAc/Hexane, start at 20% EtOAc and ramp to 80% EtOAc.

Phase 4: Troubleshooting & Recovery

Q6: I see the product on TLC of the fractions, but it's co-eluting with a yellow impurity.

Diagnosis: The "yellow" is likely a nitration/sulfonation by-product or oxidized furan species. Solution:

  • Change Selectivity: If you used Silica (Normal Phase), the polarities are too similar. Switch to Reverse Phase (C18) .

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • The hydrophobic methyl ester will retain differently on C18 compared to the impurities.

  • Recrystallization: Collect the mixed fractions. Furan esters often crystallize well.

    • Dissolve in hot EtOAc or MeOH .

    • Add Hexane or Water dropwise until cloudy.

    • Cool slowly to 4°C.

Q7: My yield is lower than expected. Did it decompose?

Analysis:

  • Acid Sensitivity: Furan rings can ring-open in strong acids. Did you use strong acid (HCl/H2SO4) in the workup or mobile phase? Stick to Acetic Acid.

  • Irreversible Adsorption: Sulfonamides can bind irreversibly to "active" silica.

    • Rescue: Flush the column with 10% MeOH in DCM + 1% Triethylamine (Et3N) . The base will deprotonate the silanols and displace your sulfonamide. Caution: Do this quickly to avoid hydrolyzing the ester.

Q8: The product is an oil after the column, but it should be a solid.

Reason: Residual solvent (DCM/EtOAc) is trapped in the crystal lattice, or minor impurities are depressing the melting point. Fix:

  • Dissolve the oil in a small amount of DCM .

  • Add excess Hexane and sonicate.

  • Rotovap again. The azeotropic removal of DCM often forces the solid to crash out.

  • Dry under high vacuum for >12 hours.

References

  • General Synthesis of Sulfamoyl-Furan/Thiophene Deriv

    • Patent: Bayer CropScience AG. "Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate." US Patent 2020/0048234 A1. (Describes purification of analogous thiophene-sulfonamide esters using polar gradients).
  • Chrom

    • Source: BenchChem Technical Support.[1] "Purification of Sulfonamide Derivatives by Column Chromatography." (Highlights the necessity of gradients and pH modifiers for sulfonamides).

  • Solid Loading Techniques

    • Guide: University of Rochester, Dept. of Chemistry. "Tips for Flash Column Chromatography." (Definitive guide on solid loading for insoluble compounds).
  • Properties of Furan Carboxyl

    • Data: PubChem.[2] "Methyl furan-3-carboxylate Compound Summary." (Physicochemical properties of the core scaffold).

Sources

Troubleshooting

Technical Support Center: Stability of Methyl 5-sulfamoylfuran-3-carboxylate

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the storage stability of Methyl 5-sulfamoylfuran-3-carboxylat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the storage stability of Methyl 5-sulfamoylfuran-3-carboxylate. Given the limited publicly available stability data for this specific molecule, this guide synthesizes information from related chemical structures and established principles of drug stability to offer best practices and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Methyl 5-sulfamoylfuran-3-carboxylate?

Based on safety data sheets for structurally similar compounds, Methyl 5-sulfamoylfuran-3-carboxylate should be stored in a cool, dark, and well-ventilated place.[1] The container should be tightly sealed to prevent exposure to moisture and air.[2] For long-term storage, refrigeration (2-8 °C) is recommended. Some sources also suggest storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for Methyl 5-sulfamoylfuran-3-carboxylate are not extensively documented, based on its functional groups (furan ring, methyl ester, and sulfamoyl group), the following are potential degradation routes:

  • Hydrolysis of the Methyl Ester: The methyl ester group is susceptible to hydrolysis, especially in the presence of moisture, acids, or bases, to yield the corresponding carboxylic acid.[3] This is a common degradation pathway for many pharmaceutical compounds containing ester functional groups.[3]

  • Degradation of the Furan Ring: Furan rings can be sensitive to strong acids and oxidizing agents, potentially leading to ring-opening or other rearrangements.[4]

  • Hydrolysis of the Sulfamoyl Group: While generally more stable than esters, the sulfamoyl group can also undergo hydrolysis under certain conditions, although this is typically slower.

Q3: How can I monitor the stability of my sample?

The most common and effective method for monitoring the stability of a compound like Methyl 5-sulfamoylfuran-3-carboxylate is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the parent compound from its degradation products, allowing for quantification of both. Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of impurities.

Q4: Are there any known incompatibilities for this compound?

Direct compatibility studies for Methyl 5-sulfamoylfuran-3-carboxylate are not widely available. However, based on its chemical structure, it should be considered incompatible with:

  • Strong Oxidizing Agents: These can potentially react with the furan ring.[5]

  • Strong Acids and Bases: These can catalyze the hydrolysis of the methyl ester.[5]

  • Excessive Heat and Light: These can provide the energy needed to initiate degradation reactions.[6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Degradation of the compound or absorption of moisture.Discard the sample and obtain a fresh batch. Review storage conditions to ensure they are optimal.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.Attempt to identify the new peaks using LC-MS. Re-evaluate storage conditions and consider performing a formal stability study.
Decreased peak area of the main compound in HPLC Degradation of the compound.Quantify the loss of the main compound over time to establish a degradation rate. This information is crucial for determining shelf-life.
Poor peak shape or retention time shifts in HPLC Issues with the analytical method or interaction of the compound/degradants with the column.Re-validate the HPLC method. Ensure the mobile phase is appropriate for the compound and its potential degradation products.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with UV detector
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (or other suitable modifier)
  • Methyl 5-sulfamoylfuran-3-carboxylate reference standard
  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: To be determined by UV scan of the compound (likely in the range of 254-280 nm)
  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of Methyl 5-sulfamoylfuran-3-carboxylate in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
  • For analysis, dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

4. Forced Degradation Study (for method validation):

  • To ensure the method is "stability-indicating," perform forced degradation studies. This involves subjecting the compound to harsh conditions to intentionally generate degradation products.
  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60 °C for 24 hours.
  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60 °C for 24 hours.
  • Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: Heat the solid sample at 80 °C for 48 hours.
  • Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) for 24 hours.
  • Analyze all stressed samples by the developed HPLC method to ensure that the degradation products are well-separated from the parent peak.
Visualizing the Workflow

Stability Study Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis Prepare Stock Solution Prepare Stock Solution Prepare Working Solutions Prepare Working Solutions Prepare Stock Solution->Prepare Working Solutions HPLC Analysis HPLC Analysis Prepare Working Solutions->HPLC Analysis Inject Unstressed Sample Acid Hydrolysis Acid Hydrolysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Analysis Oxidative Stress Oxidative Stress Oxidative Stress->HPLC Analysis Thermal Stress Thermal Stress Thermal Stress->HPLC Analysis Photolytic Stress Photolytic Stress Photolytic Stress->HPLC Analysis LC-MS for Identification LC-MS for Identification HPLC Analysis->LC-MS for Identification Data Interpretation Data Interpretation LC-MS for Identification->Data Interpretation

Caption: A typical workflow for conducting a forced degradation study.

Potential Degradation Pathways

Potential Degradation of Methyl 5-sulfamoylfuran-3-carboxylate Methyl 5-sulfamoylfuran-3-carboxylate Methyl 5-sulfamoylfuran-3-carboxylate Carboxylic Acid Degradant Carboxylic Acid Degradant Methyl 5-sulfamoylfuran-3-carboxylate->Carboxylic Acid Degradant Hydrolysis (H₂O, H⁺/OH⁻) Furan Ring Opened Product Furan Ring Opened Product Methyl 5-sulfamoylfuran-3-carboxylate->Furan Ring Opened Product Oxidation/Acidolysis Sulfonamide Degradant Sulfonamide Degradant Methyl 5-sulfamoylfuran-3-carboxylate->Sulfonamide Degradant Hydrolysis

Caption: Potential degradation products of Methyl 5-sulfamoylfuran-3-carboxylate.

References

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]

  • Yang, L., Su, P., Chen, X., Zhang, R., & Yang, Y. (2015). Microwave-assisted synthesis of poly (ionic liquid)-coated magnetic nanoparticles for the extraction of sulfonylurea herbicides from soil for HPLC. Analytical Methods, 7(15), 6239-6246.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14918, Methyl furan-3-carboxylate. Retrieved from [Link]

  • D. A. Wadke, S. E. Hoke. (2001). STABILITY: PHYSICAL AND CHEMICAL. In Encyclopedia of Pharmaceutical Technology, Second Edition (Vol. 4, pp. 2565-2576).
  • European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables. (2014). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.
  • Bayer CropScience. (2007).
  • Wikipedia. (2023, November 28). Lambertianic acid. Retrieved from [Link]

  • Anson, D. S. (2010).
  • Koopman, F., Wierckx, N., de Winde, J. H., & Ruijssenaars, H. J. (2010). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied microbiology and biotechnology, 88(5), 1095–1105.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Interpreting Mass Spectrometry Fragmentation of Furan Sulfonamides

Executive Summary This guide provides a technical framework for interpreting the mass spectrometry (MS) fragmentation patterns of furan sulfonamides, using Furosemide as the primary structural prototype. It compares frag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for interpreting the mass spectrometry (MS) fragmentation patterns of furan sulfonamides, using Furosemide as the primary structural prototype. It compares fragmentation behaviors across different dissociation techniques (CID vs. HCD) and structural analogs. The objective is to enable researchers to distinguish between isobaric interferences and validate structural integrity during drug metabolism and pharmacokinetic (PK) studies.

The Chemical Context: Structural Lability

Furan sulfonamides combine two distinct chemically labile zones: the electron-rich furan ring and the sulfonamide (S-N) bond . In drug development, these compounds (e.g., loop diuretics) are critical, yet their MS spectra are often complicated by rearrangements that do not follow simple cleavage rules.

Structural Challenges in MS
  • The "Ortho Effect": In aromatic sulfonamides, substituents ortho to the sulfonyl group (like the Chlorine in Furosemide) facilitate specific rearrangements, most notably SO₂ extrusion .[1]

  • Furan Ring Opening: Unlike the stable benzene ring, the furan moiety is susceptible to oxidative ring opening and retro-Diels-Alder (rDA) reactions, creating complex low-mass ion debris.

Comparative Fragmentation Dynamics

The choice of fragmentation technique significantly alters the observed spectra. This section compares Collision Induced Dissociation (CID) (typical of Ion Traps) with Higher-energy Collisional Dissociation (HCD) (typical of Orbitraps/Q-TOFs).

FeatureResonant CID (Ion Trap) Beam-Type HCD (Orbitrap/Q-TOF)
Energy Regime Low energy, resonant excitation.Higher energy, non-resonant.
Fragmentation Depth Single-Step: Ions dissociate into the most stable primary fragments. Often stops after one bond breakage (e.g., loss of CO₂).Multi-Step: Ions do not equilibrate; multiple bonds break simultaneously or sequentially (consecutive fragmentation).
Sulfonamide Behavior Dominant loss of small neutrals (CO₂, H₂O). The S-N bond may remain intact if the carboxylic acid loss is energetically more favorable.Rich Spectra: High abundance of S-N cleavage ions and SO₂ extrusion products. Essential for structural confirmation.
Low Mass Cutoff Yes: "1/3 Rule" often hides diagnostic low-mass furan fragments.No: Detects low m/z ions (e.g., furan ring fragments at m/z < 100), crucial for identifying the furan core.

Recommendation: For structural elucidation of novel furan sulfonamides, HCD is superior due to its ability to drive fragmentation beyond the initial decarboxylation, revealing the core sulfonamide scaffold.

Mechanistic Pathways & Interpretation

The fragmentation of Furosemide (Precursor m/z 329 in negative ESI) follows three distinct pathways.

Pathway A: Decarboxylation (The Metabolic Mimic)
  • Mechanism: Loss of the carboxylic acid group as CO₂.

  • Observation: m/z 329

    
    m/z 285 (
    
    
    
    44 Da).
  • Significance: This is the base peak in low-energy CID. It mimics metabolic decarboxylation but is actually a gas-phase artifact.

Pathway B: Sulfonamide Cleavage (The Diagnostic Cut)
  • Mechanism: Cleavage of the S-N bond.[2][3]

  • Observation: m/z 329

    
    m/z 205.
    
  • Significance: This generates the Saluamine fragment (4-chloro-5-sulfamoylanthranilic acid).[4] It confirms the integrity of the benzene-sulfonamide core, proving the drug is not a metabolite modified at the aryl ring.

Pathway C: SO₂ Extrusion (The Rearrangement)
  • Mechanism: Intramolecular rearrangement where the SO₂ group is expelled, often driven by ortho-substituents (Cl).[1][3]

  • Observation: Loss of 64 Da.[3]

  • Significance: Highly specific to aromatic sulfonamides. If this transition is absent, the compound may be a sulfonic acid ester rather than a sulfonamide.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this ESI-MS/MS protocol.

Step 1: System Calibration
  • Instrument: Q-Exactive (Orbitrap) or Triple Quadrupole (QqQ).

  • Calibrant: Use a standard ESI negative calibration mix (e.g., Pierce™). Ensure mass accuracy < 5 ppm.

Step 2: Source Optimization (Negative Mode)
  • Sheath Gas: 35-45 arb units (High flow prevents arcing).

  • Spray Voltage: 2.5 - 3.0 kV (Negative mode requires lower voltage to minimize discharge).

  • Capillary Temp: 320°C.

Step 3: Data Acquisition (The "Stepped" Method)
  • Technique: Stepped Normalized Collision Energy (NCE).

  • Settings: Acquire at NCE 20, 35, and 50 simultaneously.

  • Reasoning:

    • NCE 20: Preserves the [M-H]⁻ parent and [M-CO₂-H]⁻.

    • NCE 35: Maximizes the diagnostic S-N cleavage (m/z 205).

    • NCE 50: Forces furan ring pulverization for "fingerprinting."

Summary Data: Characteristic Ions (Furosemide)[5]

Ion Identitym/z (Negative)OriginDiagnostic Utility
Precursor 329.01 [M-H]⁻Parent confirmation.
Decarboxylated 285.02 [M - CO₂ - H]⁻Primary fragment (Low Energy). Confirms -COOH presence.
Saluamine Core 205.00 [M - Furfuryl - H]⁻Critical: Confirms Sulfonamide & Aryl Chloride.
Sulfonamide ~124 [Furfurylamino moiety]Evidence of the furan side chain.
SO₂ Loss 265 [M - SO₂ - H]⁻Rare in Furosemide, common in analogs.

Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways for Furosemide, highlighting the divergence between simple decarboxylation and the diagnostic sulfonamide cleavage.

FurosemideFragmentation Precursor Furosemide Precursor [M-H]- m/z 329 Decarbox Decarboxylated Product [M - CO2 - H]- m/z 285 Precursor->Decarbox Loss of CO2 (44 Da) Low Energy CID Saluamine Saluamine Core (S-N Cleavage) m/z 205 Precursor->Saluamine Loss of Furfuryl moiety High Energy HCD FuranFrag Furan Ring Fragments (Low Mass Ions) m/z < 100 Saluamine->FuranFrag Secondary Fragmentation

Caption: Competitive fragmentation pathways of Furosemide (m/z 329) under ESI-MS/MS conditions.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Source: PubMed / Journal of Mass Spectrometry URL:[Link]

  • Performance Investigation of Proteomic Identification by HCD/CID Fragmentations. Source: PLOS ONE URL:[5][Link]

  • LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® Biphenyl Column. Source: Phenomenex Application Guide URL:[Link]

  • Qualitative Determination of Furosemide in Athletes Urine by UHPLC-MS/MS. Source: State University of Medicine and Pharmacy "Nicolae Testemitanu" URL:[Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of Methyl 5-sulfamoylfuran-3-carboxylate: A Case for Complementary Analytical Techniques

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are bu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, and it dictates the physicochemical properties that govern a compound's utility. This guide provides an in-depth comparison of analytical techniques for the structural characterization of Methyl 5-sulfamoylfuran-3-carboxylate, a novel heterocyclic compound with potential pharmacological relevance. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available in databases such as the Cambridge Structural Database (CSD), we will leverage data from a closely related analog, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, to illustrate the power of X-ray crystallography and to frame a comparative analysis with other spectroscopic methods.[1][2][3]

This guide is intended for researchers, scientists, and drug development professionals, offering practical insights into the strengths and limitations of each technique and advocating for a multi-faceted approach to structural elucidation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can deduce bond lengths, bond angles, and torsional angles with exceptional precision. This technique also reveals crucial information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern crystal packing and can influence physical properties like solubility and melting point.

A Case Study: Insights from a Structural Analog

To appreciate the depth of information provided by X-ray crystallography, we will consider the crystal structure of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate.[5] An analysis of this closely related molecule allows us to project the type of data we would expect for Methyl 5-sulfamoylfuran-3-carboxylate.

The study of the analog revealed an almost planar molecular conformation, with a dihedral angle of only 3.3(1)° between the furan and phenyl rings.[5] This planarity suggests extensive electron delocalization across the molecule. For Methyl 5-sulfamoylfuran-3-carboxylate, we would similarly be able to determine the conformation of the sulfamoyl group relative to the furan ring and the orientation of the methyl ester.

Table 1: Projected Crystallographic Data for Methyl 5-sulfamoylfuran-3-carboxylate

ParameterExpected InformationSignificance
Crystal System & Space Group e.g., Monoclinic, P2₁/cDescribes the symmetry of the crystal lattice.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit in the crystal.
Bond Lengths (Å) e.g., S-N, S=O, C-O, C=OConfirms connectivity and provides insight into bond order and hybridization.
Bond Angles (°) e.g., O-S-O, C-N-HDefines the local geometry around each atom.
Torsion Angles (°) e.g., C-C-S-NDescribes the conformation of flexible parts of the molecule.
Intermolecular Interactions Hydrogen bonds, π-stackingReveals how molecules pack in the solid state, influencing physical properties.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The initial and often most challenging step is to grow high-quality single crystals.[4] For Methyl 5-sulfamoylfuran-3-carboxylate, this would likely involve slow evaporation of a solution in a suitable solvent system (e.g., ethyl acetate/hexane, methanol/water).

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and displacement parameters.[5]

xray_workflow cluster_crystal Crystallization cluster_data Data Collection cluster_analysis Structure Determination start Synthesized Compound crystal Single Crystal Growth start->crystal Slow Evaporation mount Mount Crystal crystal->mount diffract X-ray Diffraction mount->diffract solve Solve Structure diffract->solve refine Refine Structure solve->refine end end refine->end Final 3D Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Complementary Spectroscopic Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, other spectroscopic techniques offer valuable and often more readily obtainable information about the molecule's connectivity and functional groups, particularly in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are standard techniques for organic molecules.

For Methyl 5-sulfamoylfuran-3-carboxylate, we can predict the approximate chemical shifts and coupling patterns for the protons and carbons.

nmr_correlation mol Methyl 5-sulfamoylfuran-3-carboxylate H (furan) NH₂ CH₃ C (furan) C=O CH₃ h_nmr ¹H NMR Spectrum ~7-8 ppm (d, 1H) ~6-7 ppm (s, 2H) ~3.9 ppm (s, 3H) mol:h_furan->h_nmr Correlates to mol:h_nh2->h_nmr mol:h_ch3->h_nmr c_nmr ¹³C NMR Spectrum ~160 ppm ~145-155 ppm ~110-120 ppm ~52 ppm mol:c_furan->c_nmr Correlates to mol:c_co->c_nmr mol:c_ch3->c_nmr

Caption: Predicted NMR Spectral Correlations.

Table 2: Predicted ¹H and ¹³C NMR Data for Methyl 5-sulfamoylfuran-3-carboxylate

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.5 - 8.0dFuran H
¹H~7.0 - 7.5dFuran H
¹H~6.5 - 7.0 (broad)sSO₂NH₂
¹H~3.9sOCH₃
¹³C~160sC=O (ester)
¹³C~145-155sFuran C-S & C-COOCH₃
¹³C~110-120dFuran CH
¹³C~52qOCH₃

Note: Predicted shifts are based on typical values for similar functional groups and may vary depending on the solvent and other factors.[6][7]

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra. Standard experiments include a one-pulse ¹H experiment and a proton-decoupled ¹³C experiment. More advanced 2D experiments (e.g., COSY, HSQC, HMBC) can be used to confirm connectivity.

  • Data Processing: The raw data (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and information about its fragmentation pattern, which can help confirm the structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[8]

For Methyl 5-sulfamoylfuran-3-carboxylate (C₆H₇NO₅S), the expected exact mass would be calculated. The fragmentation pattern would likely involve the loss of the methoxy group, the ester group, and cleavage of the sulfonamide moiety.

ms_fragmentation parent [M]⁺˙ C₆H₇NO₅S⁺˙ frag1 [M - OCH₃]⁺ parent->frag1 - •OCH₃ frag2 [M - COOCH₃]⁺ parent->frag2 - •COOCH₃ frag3 [M - SO₂NH₂]⁺ parent->frag3 - •SO₂NH₂

Sources

Validation

A Researcher's Guide to Sourcing Methyl 5-sulfamoylfuran-3-carboxylate: A Comparative Analysis

For the discerning researcher, the quality of starting materials is paramount. This guide provides a comprehensive comparison of commercial sources for Methyl 5-sulfamoylfuran-3-carboxylate (CAS No. 1870587-81-7), a cruc...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, the quality of starting materials is paramount. This guide provides a comprehensive comparison of commercial sources for Methyl 5-sulfamoylfuran-3-carboxylate (CAS No. 1870587-81-7), a crucial building block in contemporary drug discovery. Beyond a simple vendor list, we delve into the critical quality attributes that define a reliable source and provide detailed experimental protocols for in-house validation, ensuring the integrity of your research.

Introduction: The Significance of Methyl 5-sulfamoylfuran-3-carboxylate

Methyl 5-sulfamoylfuran-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its unique structural motif, featuring a sulfonamide group appended to a furan ring, makes it a valuable scaffold for the synthesis of a variety of biologically active molecules. The sulfonamide moiety is a well-established pharmacophore, present in numerous antibacterial, diuretic, and hypoglycemic drugs. The furan ring, on the other hand, serves as a versatile platform for further chemical modifications. The quality of this starting material directly impacts the synthesis of novel drug candidates, influencing yield, purity, and ultimately, the reliability of biological data. Therefore, a careful evaluation of commercial sources is a critical first step in any research program utilizing this compound.

Commercial Supplier Landscape

Our investigation of the commercial landscape for Methyl 5-sulfamoylfuran-3-carboxylate has identified the following primary suppliers. It is important to note that while some suppliers provide specific purity data, others may require direct inquiry for a Certificate of Analysis (CoA).

SupplierStated PurityAvailabilityComments
Fluorochem 95%[1]Stock availability indicated on their website.A well-established supplier of research chemicals.
Hoffman Fine Chemicals Not specifiedProduct is listed in their catalog.Researchers should request a product specification sheet or CoA.
Guidechem (via MOLPORT-042-605-672) Not specifiedListed in chemical directories, pointing to various potential suppliers.Purity and availability will vary depending on the end supplier.

Expert Insight: The stated purity is a primary, but not the sole, indicator of quality. The nature of the impurities, even in small percentages, can significantly impact downstream reactions. Therefore, it is imperative for researchers to conduct their own analytical validation.

Experimental Validation Protocols: Ensuring Quality and Reproducibility

To empower researchers with the ability to independently verify the quality of commercially sourced Methyl 5-sulfamoylfuran-3-carboxylate, we provide the following detailed experimental protocols. These methods are designed to confirm the identity and purity of the material, as well as to assess its stability.

Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of small molecules. It separates the main compound from any impurities, allowing for quantification of each. A well-developed HPLC method can also be "stability-indicating," meaning it can resolve the parent compound from its degradation products.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of a wide range of potential impurities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

  • Sample Preparation: Prepare a stock solution of Methyl 5-sulfamoylfuran-3-carboxylate in acetonitrile at a concentration of 1 mg/mL. Dilute with the initial mobile phase composition to a working concentration of 0.1 mg/mL.

  • Data Analysis: Integrate the peak areas of all observed peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Trustworthiness Check: The method should be validated for linearity, accuracy, and precision according to standard laboratory procedures. Spiking the sample with known related substances (if available) can further confirm the method's specificity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep1 Weigh Compound prep2 Dissolve in Acetonitrile (1 mg/mL) prep1->prep2 prep3 Dilute to 0.1 mg/mL with Mobile Phase prep2->prep3 analysis1 Inject Sample onto C18 Column prep3->analysis1 Prepared Sample analysis2 Gradient Elution analysis1->analysis2 analysis3 UV Detection (254 nm) analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 Chromatogram data2 Calculate % Purity data1->data2 data3 Identify Impurity Peaks data1->data3

Figure 1: Workflow for HPLC purity analysis.
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity of the compound and providing clues about the structure of any co-isolated impurities. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. Key expected signals for Methyl 5-sulfamoylfuran-3-carboxylate would include:

    • A singlet for the methyl ester protons.

    • Two distinct signals for the furan ring protons.

    • A broad singlet for the sulfonamide NH₂ protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon atoms and their chemical environment.

  • Data Analysis: Compare the obtained chemical shifts and coupling constants with theoretically predicted values or data from the literature if available. The presence of unexpected signals may indicate impurities.

Expertise in Action: The choice of deuterated solvent is important. DMSO-d₆ is often a good choice for sulfonamides as it can help in observing the exchangeable NH₂ protons.

Identity Confirmation by Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound, offering a definitive confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

Experimental Protocol:

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer, preferably coupled with an HPLC system (LC-MS).

  • Sample Preparation: Use the same sample prepared for HPLC analysis.

  • Ionization Mode: ESI in both positive and negative ion modes should be tested to determine the optimal ionization.

  • Data Analysis: In positive ion mode, look for the [M+H]⁺ or [M+Na]⁺ adducts. In negative ion mode, look for the [M-H]⁻ adduct. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of Methyl 5-sulfamoylfuran-3-carboxylate (C₆H₇NO₅S, MW: 205.19).

Analytical_Validation_Logic compound Commercial Sample of Methyl 5-sulfamoylfuran-3-carboxylate hplc HPLC Analysis compound->hplc nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms purity Purity > 95%? hplc->purity structure Correct Structure? nmr->structure mw Correct Molecular Weight? ms->mw purity->structure Yes fail Contact Supplier / Reject Batch purity->fail No structure->mw Yes structure->fail No pass Proceed with Synthesis mw->pass Yes mw->fail No

Figure 2: Decision-making workflow for analytical validation.
Stability Assessment by Forced Degradation Studies

Rationale: Understanding the stability of a starting material is crucial, as degradation can occur during storage or under reaction conditions, leading to the formation of impurities. Forced degradation studies intentionally expose the compound to harsh conditions to identify potential degradation pathways.

Experimental Protocol:

  • Stress Conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C in a dry oven for 48 hours.

    • Photolytic: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration. Analyze by the validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Look for a decrease in the main peak area and the appearance of new peaks (degradants).

Authoritative Grounding: The principles of forced degradation studies are well-established in the pharmaceutical industry and are outlined in guidelines from the International Council for Harmonisation (ICH).

Conclusion and Recommendations

The selection of a commercial source for Methyl 5-sulfamoylfuran-3-carboxylate should be guided by a thorough evaluation of both the supplier's specifications and in-house analytical data. While Fluorochem provides a clear purity specification of 95%, it is highly recommended that researchers independently verify this using the protocols outlined in this guide. For suppliers like Hoffman Fine Chemicals , obtaining a Certificate of Analysis prior to purchase is a critical step.

Ultimately, the responsibility for ensuring the quality of starting materials lies with the researcher. By implementing a robust quality control workflow incorporating HPLC, NMR, and MS, scientists can proceed with their synthetic endeavors with confidence, knowing that their results are built upon a foundation of chemical integrity. This due diligence is not merely a procedural formality but a cornerstone of scientific rigor and reproducibility.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons, 2010.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L.Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons, 2014.
  • de Hoffmann, E., & Stroobant, V.Mass Spectrometry: Principles and Applications, 3rd Edition. John Wiley & Sons, 2007.

Sources

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